molecular formula C15H25N3O2 B14566260 2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-methyl-1-piperazinyl)methyl]- CAS No. 61589-10-4

2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-methyl-1-piperazinyl)methyl]-

Cat. No.: B14566260
CAS No.: 61589-10-4
M. Wt: 279.38 g/mol
InChI Key: ZHGDLPKQLAMGJB-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-methyl-1-piperazinyl)methyl]- is a complex organic compound with a unique spirocyclic structure. This compound is part of the azaspirodecane family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The spirocyclic framework provides a rigid and three-dimensional structure, making it an interesting target for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-methyl-1-piperazinyl)methyl]- typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic conditions. The resulting intermediate is then further functionalized by introducing the piperazinylmethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-methyl-1-piperazinyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazinylmethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-methyl-1-piperazinyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-methyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diazaspiro[4.5]decane-2,4-dione
  • 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-methyl-1-piperazinyl)methyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the piperazinylmethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

61589-10-4

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C15H25N3O2/c1-16-7-9-17(10-8-16)12-18-13(19)11-15(14(18)20)5-3-2-4-6-15/h2-12H2,1H3

InChI Key

ZHGDLPKQLAMGJB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C(=O)CC3(C2=O)CCCCC3

Origin of Product

United States

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